![molecular formula C16H26ClN5O B2875528 N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride CAS No. 2418648-12-9](/img/structure/B2875528.png)
N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride” is a complex organic molecule. It contains a spiro[3.3]heptane group, which is a type of cycloalkane, and a triazole group, which is a type of heterocyclic aromatic organic compound. The presence of an amine and a carboxamide group suggests that this compound may exhibit properties typical of these functional groups, such as basicity and reactivity with acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spiro[3.3]heptane ring, a triazole ring, and a carboxamide group. The spiro[3.3]heptane ring is a type of cycloalkane that consists of two rings of three and four carbon atoms sharing one carbon . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide could impart polarity to the molecule, affecting its solubility in different solvents . The exact properties would need to be determined experimentally .Scientific Research Applications
Electrophilic Aminations with Oxaziridines
Cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, enabling the synthesis of a wide range of derivatives including azines, hydrazines, and aminodicarboxylic derivatives. This methodology could potentially be applied to synthesize compounds related to N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride, showcasing the versatility of spiro compounds in chemical synthesis (Andreae & Schmitz, 1991).
New Spiro Derivative of Dihydro-1,2,3-triazolo[1,5-a]pyrimidine
A spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine was synthesized, demonstrating the feasibility of creating complex spiro structures that could be relevant to exploring the applications of N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride in various fields (Gladkov et al., 2018).
Synthesis of Neuropeptide Y Antagonist
The synthesis of a neuropeptide Y antagonist, which involves stereoselective addition to a ketene, represents advanced synthetic techniques that could be applicable in the development of pharmaceuticals related to N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride (Iida et al., 2005).
Novel Synthetic Approach to Non-natural Spiro-Linked Amino Acids
The synthesis of conformationally rigid analogues of glutamic acid and lysine demonstrates innovative approaches to creating spiro-linked amino acids, which could inform research into the biological activities of related compounds (Yashin et al., 2019).
Development of Anticancer and Antidiabetic Spirothiazolidines Analogs
The synthesis of spirothiazolidines analogs with significant anticancer and antidiabetic activities showcases the potential therapeutic applications of spiro compounds, suggesting areas for further research into related substances like N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride (Flefel et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O.ClH/c17-13-9-14(16(13)7-4-8-16)18-15(22)12-10-21(20-19-12)11-5-2-1-3-6-11;/h10-11,13-14H,1-9,17H2,(H,18,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQCGRKLXMBWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)NC3CC(C34CCC4)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.